

# INX-315: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of **INX-315**, a novel and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The information is curated for professionals in the field of oncology and drug development, with a focus on data-driven insights and detailed experimental context.

#### **Introduction to INX-315**

**INX-315** is an orally bioavailable small molecule inhibitor that selectively targets CDK2, a key regulator of cell cycle progression.[1] Dysregulation of CDK2 activity is a known driver of proliferation in several cancers, particularly those with amplification of the CCNE1 gene and those that have developed resistance to CDK4/6 inhibitors.[2][3][4] Developed by Incyclix Bio, **INX-315** has emerged as a promising therapeutic agent designed to address these specific oncogenic dependencies.[3]

## **Discovery and Preclinical Development Timeline**

The development of a selective CDK2 inhibitor has been a long-standing challenge in oncology due to the high homology among CDK family members.[2][5] The discovery of **INX-315** marked a significant step forward in achieving this selectivity.



- Preclinical Research & Discovery (Pre-2023): Initial research and development efforts by Incyclix Bio focused on creating a potent and selective CDK2 inhibitor. This period involved the chemical synthesis and screening of compounds to identify a lead candidate with desirable pharmacological properties.
- First Major Publication (December 2023): A pivotal study, published in Cancer Discovery, detailed the first preclinical evidence of INX-315's efficacy.[3] This research, a collaboration between Incyclix Bio and the Peter MacCallum Cancer Centre, demonstrated the drug's potent and selective inhibition of CDK2.[2][3] The study highlighted its effectiveness in controlling tumor growth in preclinical models of cancers with CCNE1 amplification and in breast cancers resistant to CDK4/6 inhibitors.[2][3][4]
- Initiation of Phase 1/2 Clinical Trial (NCT05735080): Following the promising preclinical results, a first-in-human Phase 1/2 clinical trial, designated **INX-315**-01, was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of **INX-315**.[3][6]
- Interim Clinical Data Release (December 2024): Incyclix Bio announced interim data from
  the dose escalation portion of the INX-315-01 trial at the 2024 San Antonio Breast Cancer
  Symposium.[7][8] The results indicated that INX-315 monotherapy was safe, well-tolerated,
  and showed antitumor activity in heavily pretreated patients.[7][8]
- FDA Fast Track Designation (April/May 2025): The U.S. Food and Drug Administration (FDA) granted Fast Track designation to INX-315 for the treatment of adult patients with CCNE1-amplified, platinum-resistant or refractory ovarian cancer.[6][9][10] This designation is intended to facilitate the development and expedite the review of drugs that treat serious conditions and fill an unmet medical need.[9]

#### **Mechanism of Action**

**INX-315** functions as a selective inhibitor of CDK2. By binding to and inhibiting the activity of CDK2, it disrupts the cell cycle, leading to cell cycle arrest and, in some cases, apoptosis (programmed cell death) or therapy-induced senescence.[1][2][4]

The primary molecular consequences of **INX-315** activity include:

• Promotion of Retinoblastoma Protein (Rb) Hypophosphorylation: **INX-315** treatment leads to a decrease in the phosphorylation of the retinoblastoma protein (Rb), a key substrate of



CDK2.[2][4][5] Hypophosphorylated Rb remains active and sequesters E2F transcription factors, thereby preventing the expression of genes required for the G1 to S phase transition.

- Induction of Cell Cycle Arrest: By blocking the G1/S transition, INX-315 causes cancer cells
  to arrest in the G1 phase of the cell cycle.[11]
- Induction of Senescence: In preclinical models, CDK2 inhibition by INX-315 has been shown
  to induce a state of cellular senescence in tumor cells, contributing to durable tumor growth
  control.[2][4][5]

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical and clinical studies of INX-315.

Table 1: Preclinical In Vitro Efficacy of INX-315

| Assay Type                        | Metric           | Value            | Cell<br>Lines/Conditions                                          |
|-----------------------------------|------------------|------------------|-------------------------------------------------------------------|
| Intracellular<br>NanoBRET         | IC50             | 2.3 nM           | Not specified                                                     |
| Kinase Selectivity                | Fold Selectivity | >50-fold         | CDK2 vs. CDK1                                                     |
| Cell Proliferation<br>(CTG Assay) | IC50             | Low nM range     | CCNE1-amplified ovarian and gastric cancer cell lines             |
| Cell Proliferation<br>(CTG Assay) | IC50             | >10 μM to 113 nM | Palbociclib-resistant MCF7 cells (with palbociclib co- treatment) |

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Preclinical In Vivo Efficacy of INX-315 in Xenograft Models



| Tumor Model           | Treatment | Dosage        | Outcome                              |
|-----------------------|-----------|---------------|--------------------------------------|
| OVCAR3 Ovarian<br>CDX | INX-315   | 100 mg/kg BID | Tumor stasis                         |
| OVCAR3 Ovarian<br>CDX | INX-315   | 200 mg/kg QD  | 89% Tumor Growth<br>Inhibition (TGI) |
| GA0103 Gastric PDX    | INX-315   | 100 mg/kg BID | Tumor stasis                         |

CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; QD: once daily; BID: twice daily.[12]

Table 3: Interim Phase 1/2 Clinical Trial (INX-315-01) Monotherapy Results

| Patient Population                                | Number of Patients | Partial Response | Stable Disease |
|---------------------------------------------------|--------------------|------------------|----------------|
| ER+/HER2- Breast<br>Cancer                        | Not specified      | 10%              | 50%            |
| CCNE1-amplified<br>HGSOC/Fallopian<br>Tube Cancer | Not specified      | 20%              | 80%            |

HGSOC: High-grade serous ovarian cancer.[8]

# **Key Experimental Protocols**

Detailed methodologies for key experiments are outlined below.

#### In Vitro Cell-Based Assays

- Cell Proliferation Assay (CTG):
  - Cancer cell lines (e.g., CCNE1-amplified ovarian and gastric lines, palbociclib-resistant breast cancer lines) were seeded in 96-well plates.[12]
  - Cells were treated with a 10-point dose-response curve of INX-315 for 6 days.



- Cell viability was assessed using the CellTiter-Glo® (CTG) luminescent assay, which measures ATP levels as an indicator of metabolically active cells.
- IC50 values were calculated from the resulting dose-response curves.
- Cell Cycle Analysis:
  - Cells were treated with varying concentrations of INX-315 for 24 hours.
  - Cells were harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide) and often with EdU to label cells in S-phase.[12]
  - The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[12]
- Western Blotting for Protein Phosphorylation:
  - Tumor lysates from xenograft models or cell lysates from in vitro cultures were prepared.
     [12]
  - Proteins were separated by SDS-PAGE and transferred to a membrane.
  - Membranes were probed with primary antibodies specific for total Rb and phosphorylated
     Rb (pRb) at various sites.[12]
  - Secondary antibodies conjugated to a detection enzyme were used, and the signal was visualized to assess the levels of protein phosphorylation.

### In Vivo Xenograft Mouse Models

- Model Establishment:
  - Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) tumors were implanted into immunocompromised mice.[2][12]
  - Tumors were allowed to grow to a specified size before the initiation of treatment.
- Drug Administration:



- INX-315 was administered orally to the mice at specified doses and schedules (e.g., once or twice daily).[12]
- A control group of mice received a vehicle solution.
- Efficacy Evaluation:
  - Tumor volume and mouse body weight were measured regularly (e.g., twice per week)
     throughout the study.[12]
  - Tumor growth inhibition (TGI) was calculated at the end of the study to determine the antitumor activity of INX-315.

# Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: Mechanism of action of  ${\ensuremath{\mathsf{INX-315}}}$  in the cell cycle.



### **Experimental Workflow**



Click to download full resolution via product page

Caption: A typical preclinical experimental workflow for **INX-315**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 3. petermac.org [petermac.org]
- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. incyclixbio.com [incyclixbio.com]
- 8. Incyclix Bio Reports Phase 1/2 Trial Data for INX-315 in Resistant ER+/HER2- Breast Cancer and CCNE1-Amplified Tumors [synapse.patsnap.com]
- 9. curetoday.com [curetoday.com]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. selleckchem.com [selleckchem.com]
- 12. incyclixbio.com [incyclixbio.com]
- To cite this document: BenchChem. [INX-315: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375471#inx-315-discovery-and-development-timeline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com